molecular formula C18H13NOS B5818424 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B5818424
M. Wt: 291.4 g/mol
InChI Key: INXQLMWKSWGXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and a 2-methylbenzofuran moiety at position 2. Thiazoles are sulfur- and nitrogen-containing five-membered rings known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors where planar aromatic systems are critical .

Properties

IUPAC Name

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS/c1-12-17(14-9-5-6-10-16(14)20-12)15-11-21-18(19-15)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXQLMWKSWGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-benzofuran-3-carbaldehyde with 2-phenylthioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their features:

Compound Name Substituents on Thiazole Ring Key Features Biological Activity Reference
4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole 4-Cl-C₆H₄, 2-C₆H₅ Enhanced lipophilicity due to chloro group; planar structure Anticancer (in vitro assays)
4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole 4-F-C₆H₄, 2-C₆H₅ Electron-withdrawing fluorine improves metabolic stability Antimicrobial (gram-negative bacteria)
4-(2-Phenyl-1,2,3-triazol-4-yl)-thiazole 4-triazole, 2-C₆H₅ Triazole enhances hydrogen bonding potential Dual HIV RT polymerase/RNase inhibition
4-(4-Methylphenyl)-2-phenyl-1,3-thiazole 4-CH₃-C₆H₄, 2-C₆H₅ Methyl group increases steric bulk; moderate solubility Anti-inflammatory (COX-2 inhibition)
Target Compound 4-(2-methylbenzofuran), 2-C₆H₅ Benzofuran provides extended π-system; methyl improves membrane permeability Under investigation

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) improve stability and antimicrobial activity but may reduce solubility .
  • Triazole-containing analogs exhibit dual inhibitory functions, highlighting the role of auxiliary heterocycles in multitarget therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.